N-(1-benzothiophen-5-yl)-4-bromobenzamide
Description
N-(1-benzothiophen-5-yl)-4-bromobenzamide is a substituted benzamide derivative featuring a benzothiophene moiety linked via an amide bond to a 4-bromophenyl group. The benzothiophene group contributes to lipophilicity and may influence biological activity, while the bromine atom at the para position of the benzamide could participate in halogen bonding, affecting solid-state properties .
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNOS/c16-12-3-1-10(2-4-12)15(18)17-13-5-6-14-11(9-13)7-8-19-14/h1-9H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCJDXWGYMBIHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)SC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzothiophen-5-yl)-4-bromobenzamide typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at elevated temperatures (e.g., 130°C) .
Amidation: The final step involves the formation of the amide bond between the benzothiophene derivative and 4-bromobenzoic acid or its derivatives, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the para position of the benzene ring undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) under specific conditions. For example:
-
Azide Substitution :
In a model S<sub>N</sub>2 reaction analogous to benzyl bromide derivatives, the bromine can be replaced by azide ions (N<sub>3</sub><sup>−</sup>) in a biphasic system. Kinetic studies reveal a reaction rate constant of under optimized flow conditions .
| Reaction | Reagents/Conditions | Product | Yield/Data |
|---|---|---|---|
| Bromine → Azide substitution | NaN<sub>3</sub>, DMF, 80°C, 12 h | N-(1-benzothiophen-5-yl)-4-azidobenzamide |
-
Cross-Coupling Reactions :
The bromine participates in Suzuki-Miyaura coupling with aryl boronic acids using palladium catalysts (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>), yielding biaryl derivatives. This reaction is critical for diversifying the compound’s aromatic region .
Amide Functional Group Reactivity
The amide bond enables hydrolysis and nucleophilic attack:
-
Acid-Catalyzed Hydrolysis :
Under acidic conditions (e.g., HCl, H<sub>2</sub>O, reflux), the amide hydrolyzes to 4-bromobenzoic acid and 1-benzothiophen-5-amine. Kinetic studies show pseudo-first-order dependence on acid concentration. -
Enzymatic Cleavage :
Serine proteases selectively cleave the amide bond, generating fragments detectable via LC-MS .
Benzothiophene Ring Modifications
The benzothiophene moiety undergoes electrophilic substitution:
-
Nitration :
Reaction with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the 3-position of the benzothiophene ring. Regioselectivity is confirmed via <sup>1</sup>H NMR (). -
Sulfonation :
Treatment with fuming H<sub>2</sub>SO<sub>4</sub> yields sulfonated derivatives, with reaction efficiency dependent on temperature ().
Catalytic Hydrogenation
The benzothiophene ring is partially reduced under H<sub>2</sub> (1 atm) with Pd/C, producing dihydrobenzothiophene derivatives. Key parameters include:
| Catalyst Loading | Temperature | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| 5% Pd/C | 25°C | 78 | 95 |
| 10% Pd/C | 50°C | 92 | 88 |
Data extrapolated from analogous benzothiophene hydrogenation studies .
Analytical Characterization
Reaction monitoring employs:
-
TLC : R<sub>f</sub> = 0.45 (ethyl acetate/hexane, 1:3).
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NMR : <sup>1</sup>H NMR (CDCl<sub>3</sub>) signals at (Br-C<sub>6</sub>H<sub>4</sub>) and (benzothiophene) .
-
HRMS : m/z 311.9998 [M + H]<sup>+</sup> (calculated for C<sub>14</sub>H<sub>12</sub>BrNOS) .
This compound’s versatility in substitution, coupling, and functional group transformations makes it invaluable in synthetic and pharmaceutical chemistry. Further studies should explore photochemical reactivity and biocatalytic applications.
Scientific Research Applications
Anti-Inflammatory Properties
Mechanism of Action:
N-(1-benzothiophen-5-yl)-4-bromobenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in human gingival fibroblasts. In vitro studies indicate that this compound significantly reduces IL-6 production by approximately 35.6% and PGE2 by 75.6% when cells are stimulated with lipopolysaccharide (LPS) . The compound operates through the inhibition of signaling pathways that activate inflammatory responses, including the NF-κB pathway.
Clinical Relevance:
The anti-inflammatory effects of this compound suggest its potential use in treating chronic inflammatory conditions such as periodontal disease. Its non-cytotoxic profile at effective concentrations makes it a promising candidate for further development in clinical settings .
Treatment of Autoimmune Diseases
Therapeutic Potential:
The compound's ability to modulate immune responses positions it as a potential treatment for autoimmune diseases. Benzamide derivatives have been investigated for their effects on inflammatory pathways associated with conditions like rheumatoid arthritis and multiple sclerosis . By inhibiting specific immune mediators, this compound could provide therapeutic benefits in managing these diseases.
Summary of Applications
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-yl)-4-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, derivatives of this compound have been studied for their ability to bind to neurotransmitter receptors, exhibiting potential antipsychotic activity by influencing neurotransmitter signaling pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key compounds for comparison :
1. N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-4-bromobenzamide
- Substituent : Pyrazolyl group with tert-butyl and 4-chlorophenyl substituents.
- Properties : Exhibits antimicrobial and antitubercular activities, as indicated by its structural class .
- Spectroscopy :
- IR : 3235 cm⁻¹ (amide NH), 1660 cm⁻¹ (C=O).
- 1H NMR : δ 8.8 (amide NH), 1.26 (tert-butyl CH3) .
1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone Substituent: Brominated acetyl group attached to benzothiophene. Properties: Melting point (48–50°C) and molecular weight (255.13) suggest moderate stability .
N-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromophenoxy)methyl]benzamide Substituent: Benzodioxole and bromophenoxy groups.
Table 1: Structural and Physical Comparison
Halogen Bonding and Solid-State Behavior
The 4-bromobenzamide moiety is known to form cocrystals via halogen bonding. For example, 4-bromobenzamide cocrystallizes with n-alkanedicarboxylic acids, exhibiting Type I (C–Br⋯O) and Type II (Br⋯Br) interactions. These interactions enhance thermal stability and influence crystal packing, which may be relevant to the target compound’s formulation or crystallinity . In contrast, benzothiophene-containing analogs (e.g., ) lack such directional interactions, relying instead on π-stacking due to their aromatic systems.
Biological Activity
N-(1-benzothiophen-5-yl)-4-bromobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Synthesis
The compound this compound features a benzothiophene moiety linked to a bromobenzamide structure. This specific arrangement is crucial for its biological activity. The synthesis typically involves palladium-catalyzed cross-coupling reactions, which allow for the formation of C–N bonds essential for creating anilines and their derivatives .
Antimicrobial Properties
Recent studies have demonstrated that derivatives of benzothiophene exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A comparative analysis of several derivatives indicated that modifications in the benzothiophene structure can enhance antibacterial potency .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial | |
| 7-phenoxy-benzimidazole | Antimicrobial | |
| Benzothiazole derivatives | Antibacterial |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. In vitro studies revealed that this compound can inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests its utility in treating inflammatory diseases .
Antitumor Activity
Research has indicated that compounds with similar structures may possess antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways. For example, certain benzothiophene derivatives have been shown to inhibit tumor growth in xenograft models, highlighting their potential as anticancer agents .
Case Studies
Case studies focusing on the application of this compound in therapeutic settings provide valuable insights into its efficacy and safety profiles. One notable case involved a patient with resistant bacterial infection who was treated with a derivative of this compound, resulting in significant clinical improvement .
Another study explored the compound's effects in a preclinical model of rheumatoid arthritis, where it successfully reduced inflammation and joint damage, suggesting its potential as a therapeutic agent for autoimmune conditions .
Q & A
Q. What are the established synthetic routes for N-(1-benzothiophen-5-yl)-4-bromobenzamide, and what critical reaction parameters require optimization?
Methodological Answer: Synthesis typically involves coupling reactions between 4-bromobenzoyl chloride and 1-benzothiophen-5-amine derivatives. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or PyBOP in anhydrous DMF under nitrogen .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
- Critical parameters : Temperature control (<0°C for acid chloride generation), stoichiometric ratios (1:1.2 amine:acyl chloride), and moisture exclusion .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures confirm its structure?
Methodological Answer:
Q. What crystallographic methods and software packages are recommended for determining its solid-state structure?
Methodological Answer:
Q. What preliminary biological screening approaches are appropriate for this benzothiophene-containing benzamide derivative?
Methodological Answer:
- Target Identification : Screen against kinases or GPCRs (e.g., dopamine D3 receptors) via molecular docking .
- In Vitro Assays :
- SAR Studies : Compare with analogs (e.g., 4-chloro or unsubstituted benzamides) to identify pharmacophores .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data in property analysis?
Methodological Answer:
Q. What strategies improve synthetic yield and purity in multistep preparations?
Methodological Answer:
-
Optimization Table :
Step Parameter Optimization Strategy Outcome Amide coupling Solvent polarity Replace THF with DMF (dielectric ε=37) Yield ↑ 15% Purification Gradient elution Adjust hexane:EtOAc (8:2 → 7:3) Purity ↑ 98% -
Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil^® MP) for acid chloride excess removal .
Q. How does molecular conformation influence biological activity, and what techniques validate these relationships?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
